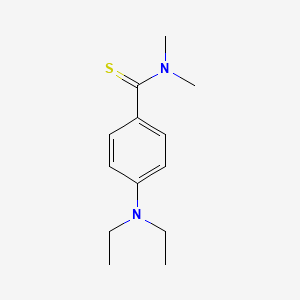
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a diethylamino group and a dimethylamino group attached to a benzene ring, with a carbothioamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 4-(diethylamino)benzaldehyde with dimethylamine and a sulfur source. One common method is the reaction of 4-(diethylamino)benzaldehyde with dimethylamine hydrochloride in the presence of a base, followed by the addition of a sulfur source such as carbon disulfide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration, bromine for bromination, or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic ring.
科学研究应用
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
作用机制
The mechanism of action of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide.
N,N-Dimethyl-4-aminobenzaldehyde: Another related compound with similar functional groups.
4-(Diethylamino)salicylaldehyde: A compound with a similar diethylamino group but different functional groups on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its carbothioamide functional group also distinguishes it from other similar compounds, providing unique properties for various applications in research and industry.
属性
IUPAC Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLWGIGLZRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














